![molecular formula C16H14ClFO3 B2358997 4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate CAS No. 692272-99-4](/img/structure/B2358997.png)
4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate
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Description
“4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate” is a chemical compound with the molecular formula C16H14ClFO3 . It has a molecular weight of 308.73 .
Physical And Chemical Properties Analysis
The boiling point of “4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate” is predicted to be 423.3±45.0 °C and its density is predicted to be 1.261±0.06 g/cm3 .Scientific Research Applications
Early Discovery Research
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the initial stages of drug discovery, where its properties can be studied for potential therapeutic effects.
Biological Activity Exploration
Indole derivatives, which share a similar structural motif to 4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate, have been found to possess a wide range of biological activities . This includes antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making it a valuable compound for pharmacological research.
Antimicrobial and Anthelmintic Studies
A novel series of derivatives from 4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate have been synthesized and shown potential in antimicrobial and anthelmintic applications . This highlights its use in developing treatments for infections and parasitic diseases.
Agricultural Chemistry
Compounds with similar structures have been used in the production of plant hormones and pesticides . Therefore, 4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate may find applications in enhancing agricultural productivity and protecting crops.
properties
IUPAC Name |
(4-fluorophenyl) 2-(4-chloro-3-methylphenoxy)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-10-9-14(7-8-15(10)17)20-11(2)16(19)21-13-5-3-12(18)4-6-13/h3-9,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLGSWIDSYFOJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)OC2=CC=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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